molecular formula C15H11F4NO2 B236533 N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide

Cat. No. B236533
M. Wt: 313.25 g/mol
InChI Key: CIODUIIVLFCPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide, also known as BTFM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTFM is a fluorinated benzamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide is not fully understood. However, it has been reported that this compound induces cell death in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. This compound has also been reported to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide has several advantages for lab experiments, including its high yield of synthesis, stability, and potential applications in various fields. However, this compound also has some limitations, including its relatively high cost of synthesis and limited availability.

Future Directions

There are several future directions for the study of N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another direction is the investigation of the mechanism of action of this compound in cancer cells. Furthermore, the synthesis of this compound derivatives with improved antitumor activity and selectivity is also an area of future research. Finally, the development of new synthetic methods for the preparation of this compound and its derivatives is also an area of potential research.

Synthesis Methods

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide can be synthesized using various methods, including the reaction of benzylamine with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of benzylamine with 2,3,5,6-tetrafluoro-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods have been reported to yield this compound in good to excellent yields.

Scientific Research Applications

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit antitumor activity against various cancer cell lines. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds.

properties

Molecular Formula

C15H11F4NO2

Molecular Weight

313.25 g/mol

IUPAC Name

N-benzyl-2,3,5,6-tetrafluoro-4-methoxybenzamide

InChI

InChI=1S/C15H11F4NO2/c1-22-14-12(18)10(16)9(11(17)13(14)19)15(21)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,20,21)

InChI Key

CIODUIIVLFCPNZ-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=CC=CC=C2)F)F

Canonical SMILES

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=CC=CC=C2)F)F

Origin of Product

United States

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